2-cyclopentyl-2-phenylacetaldehyde

Catalog No.
S6544311
CAS No.
151673-92-6
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopentyl-2-phenylacetaldehyde

CAS Number

151673-92-6

Product Name

2-cyclopentyl-2-phenylacetaldehyde

IUPAC Name

2-cyclopentyl-2-phenylacetaldehyde

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2

InChI Key

MVTLVNSMHICGCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C=O)C2=CC=CC=C2

2-Cyclopentyl-2-phenylacetaldehyde is an organic compound characterized by the presence of both cyclopentyl and phenyl groups attached to the same carbon atom adjacent to an aldehyde functional group. Its molecular formula is C13H16OC_{13}H_{16}O and it has a molecular weight of 188.26 g/mol. The compound is notable for its unique structure, which contributes to its distinct chemical properties and reactivity compared to similar aldehydes. The compound's International Union of Pure and Applied Chemistry name is 2-cyclopentyl-2-phenylacetaldehyde, with the CAS number 151673-92-6.

There is no documented research on the mechanism of action of 2-cyclopentyl-2-phenylacetaldehyde.

  • No specific safety information regarding 2-cyclopentyl-2-phenylacetaldehyde is available in scientific literature. As a general precaution, unknown organic compounds should be handled with appropriate safety measures, including gloves, eye protection, and proper ventilation.

  • Oxidation: The aldehyde group can be oxidized to form 2-cyclopentyl-2-phenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to form 2-cyclopentyl-2-phenylethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, allowing for various substituted derivatives depending on the nucleophile used, such as Grignard reagents or organolithium compounds.

The synthesis of 2-cyclopentyl-2-phenylacetaldehyde can be achieved through several methods:

  • Reaction of Cyclopentanone with Benzyl Chloride: This method involves treating cyclopentanone with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate to yield the aldehyde.
  • Oxidative Esterification: Recent studies have explored oxidative esterification techniques that may also apply to similar compounds, although specific methodologies for this compound remain proprietary and may vary between manufacturers .
  • Industrial Production: Large-scale production typically involves optimized reaction conditions to ensure high yield and purity, often utilizing proprietary processes developed by chemical manufacturers.

Interaction studies involving 2-cyclopentyl-2-phenylacetaldehyde may focus on its reactivity with different nucleophiles or electrophiles, examining how its unique structure influences these interactions. Such studies can provide insights into its potential applications in drug development or materials science.

Several compounds share structural similarities with 2-cyclopentyl-2-phenylacetaldehyde:

Compound NameStructural FeaturesUnique Aspects
PhenylacetaldehydeContains a phenyl group but lacks cyclopentylSimpler structure without cyclopentane ring
CyclopentylacetaldehydeContains a cyclopentyl group but lacks phenylDifferent reactivity due to absence of aromaticity
BenzaldehydeContains a phenyl group but lacks cyclopentylAromatic aldehyde with different physical properties

Uniqueness: The unique combination of both cyclopentyl and phenyl groups in 2-cyclopentyl-2-phenylacetaldehyde imparts distinct chemical properties and reactivity compared to its similar compounds. This structural arrangement allows for unique interaction patterns in

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

188.120115130 g/mol

Monoisotopic Mass

188.120115130 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-25

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